

# Comparative Guide to Inter-laboratory Fluralaner Residue Analysis

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## Compound of Interest

Compound Name: Fluralaner-13C2,15N,d3

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This guide provides a comparative overview of analytical methodologies for the quantification of Fluralaner residues in biological matrices, drawing from various published studies. The data and protocols presented are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in veterinary drug residue analysis. While a formal inter-laboratory study with standardized samples was not identified, this document synthesizes and compares the findings and methods from several independent research efforts, offering insights into the current state of Fluralaner residue analysis.

## Quantitative Data Summary

The following tables summarize the quantitative data on Fluralaner residue concentrations and the performance of the analytical methods used in different studies.

Table 1: Fluralaner Residue Concentrations in Poultry Tissues and Eggs

Species	Matrix	Administration Route & Dose	Time Point	Mean Residue Concentration (µg/kg)	Reference
Chicken	Liver	Oral (0.5 mg/kg bw, 2 doses, 7 days apart)	1 day post 2nd dose	1301.1	<a href="#">[1]</a>
Chicken	Skin & Fat	Oral (0.5 mg/kg bw, 2 doses, 7 days apart)	1 day post 2nd dose	1275.8	<a href="#">[1]</a>
Chicken	Kidney	Oral (0.5 mg/kg bw, 2 doses, 7 days apart)	1 day post 2nd dose	841.2	<a href="#">[1]</a>
Chicken	Muscle	Oral (0.5 mg/kg bw, 2 doses, 7 days apart)	1 day post 2nd dose	108.2	<a href="#">[1]</a>
Chicken	Eggs	Oral (0.5 mg/kg bw, 2 doses, 7 days apart)	Day 7 (after 1st dose)	610.3	<a href="#">[1]</a>
Chicken	Eggs	Oral (0.5 mg/kg bw, 2 doses, 7 days apart)	Day 14 (after 2nd dose)	828.4	<a href="#">[1]</a>

Table 2: Comparison of Analytical Method Performance Parameters

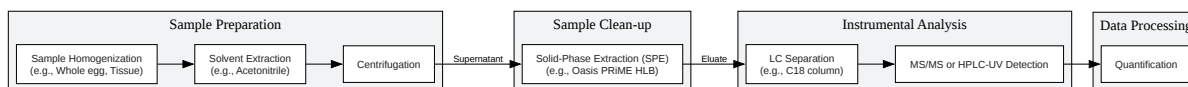
Analytical Method	Matrix	Linearity Range	r <sup>2</sup>	LOQ (µg/kg or µg/mL)	LOD (µg/kg or µg/mL)	Recovery / Accuracy (%)	Precision (%RSD)	Reference
LC-MS/MS	Chicken Kidney	20 - 160 µg/kg	-	-	-	-	-	[1]
LC-MS/MS	Chicken Liver	30 - 280 µg/kg	-	-	-	-	-	[1]
LC-MS/MS	Chicken Muscle	5 - 40 µg/kg	-	-	-	-	-	[1]
LC-MS/MS	Chicken Skin & Fat	40 - 360 µg/kg	-	-	-	-	-	[1]
LC-MS/MS	Chicken Eggs	400 - 2400 µg/kg	-	-	-	-	-	[1]
UPLC/MS/MS	Egg Albumen	0.002 - 1 µg/g	≥0.99	5	2	92.3 - 96.5	5.9 - 11.4	[2]
UPLC/MS/MS	Egg Yolk	0.005 - 20 µg/g	-	5	1	95.9 - 124.5	1.5 - 11.9	[2]
RP-HPLC	Bulk/Dosage Form	10 - 90 µg/mL	0.9997	6	2	100.06	<2	[3]

## Experimental Protocols

The methodologies employed across different studies for Fluralaner residue analysis share common principles, primarily relying on liquid chromatography coupled with mass spectrometry or UV detection. Below are generalized and specific protocols derived from the literature.

## Generalized Experimental Workflow

The analysis of Fluralaner residues in biological matrices typically follows the workflow illustrated below.



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Caption: Generalized workflow for Fluralaner residue analysis.

## Detailed Methodologies

### 1. Sample Preparation for Eggs (UPLC/MS/MS)[2][4]

- Homogenization: Whole eggs are homogenized. For separate analysis, yolk and albumen are separated.
- Extraction: 2.0g of homogenized whole egg is weighed into a 50 mL polypropylene centrifuge tube. 8 mL of 0.2% formic acid in 80:20 acetonitrile/water is added. The mixture is vortexed for 30 seconds and then shaken for 30 minutes.
- Centrifugation: The sample is centrifuged at 4500 rpm for 10 minutes.

### 2. Sample Clean-up using Solid-Phase Extraction (SPE)[5]

- Cartridge: An Oasis PRiME HLB cartridge (3cc, 60mg) is used. No conditioning is required.
- Loading: 1 mL of the supernatant from the extraction step is passed through the cartridge.
- Elution & Dilution: The collected eluate is diluted two-fold with an aqueous 10 mM ammonium formate buffer (pH 4.5) prior to analysis.

### 3. LC-MS/MS Analysis

- LC System: ACQUITY UPLC I-Class with Xevo TQ-S MS[5].
- Column: ACQUITY UPLC BEH C18, 2.1x100mm, 1.7µm[5].
- Mobile Phase: A gradient elution is typically used with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B consisting of 0.1% formic acid in acetonitrile or methanol[5][6].
- Detection: Mass spectrometry is performed in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM)[7].

#### 4. RP-HPLC Method for Bulk and Dosage Forms[3]

- Column: Zorbax Eclipse XDB-C18 (4.6 mm X 150 mm, 5 µm).
- Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% formic acid in a 70:30 v/v ratio.
- Flow Rate: 1 mL/min.
- Detection: UV detection at 265 nm.

## Concluding Remarks

The analysis of Fluralaner residues is well-established across various biological matrices, with LC-MS/MS being the predominant technique for achieving high sensitivity and specificity, particularly for residue-level quantification in food products like eggs and tissues. The sample preparation methods, while varying slightly between laboratories, generally involve a protein precipitation/extraction step with acetonitrile followed by a clean-up step using SPE to remove matrix interferences. The performance characteristics of the reported methods demonstrate their suitability for monitoring Fluralaner residues and ensuring compliance with regulatory limits. The RP-HPLC method offers a simpler alternative for the analysis of bulk drug and pharmaceutical formulations where high sensitivity for trace residue levels is not required. The data and protocols compiled in this guide can aid in the selection and development of appropriate analytical strategies for Fluralaner residue testing.

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